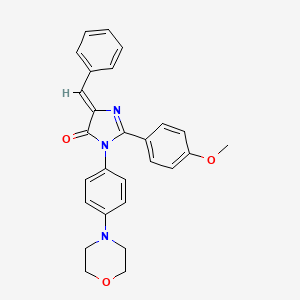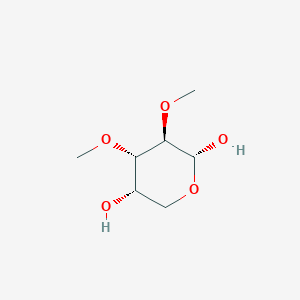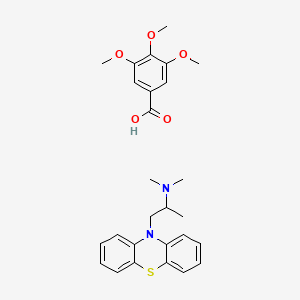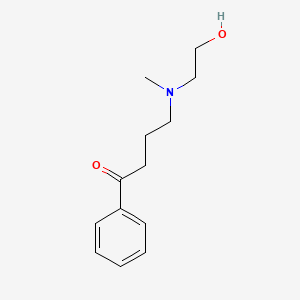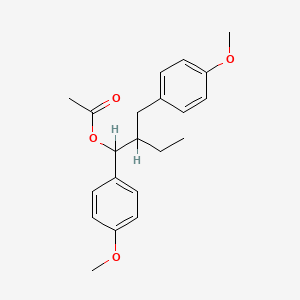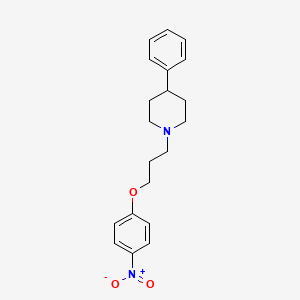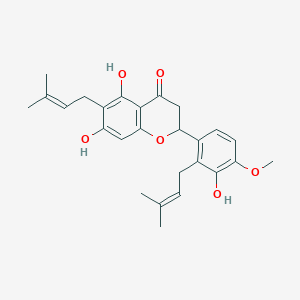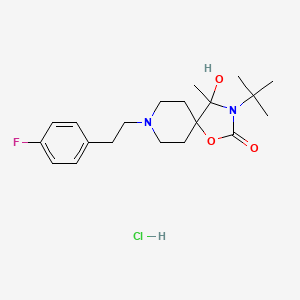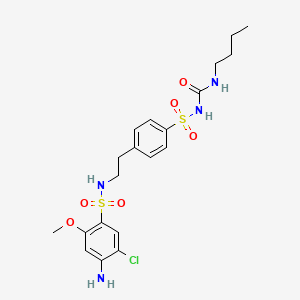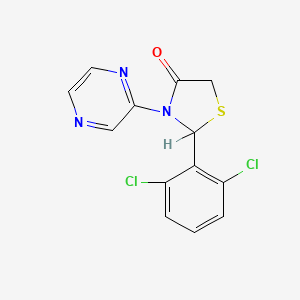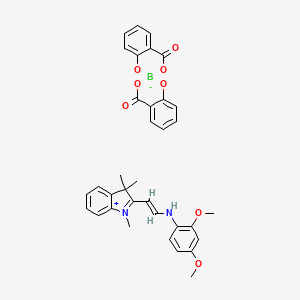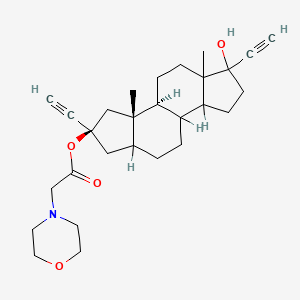
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family Thiazolium compounds are known for their diverse biological activities and are often used in various scientific research fields
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide typically involves the reaction of 4-fluoroaniline with 2-bromoacetone in the presence of a base to form an intermediate. This intermediate is then reacted with iodine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually maintained.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases like potassium carbonate or sodium hydroxide are often used.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiazolium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
- 2-(4-Chlorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Bromophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Methylphenyl)-4,5-dihydro-3-methylthiazolium iodide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific fluorine substituent, which can enhance its biological activity and stability.
Properties
CAS No. |
96159-98-7 |
|---|---|
Molecular Formula |
C10H11FINS |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11FNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
JAAHMEKASLGOOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SCC1)C2=CC=C(C=C2)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


